![molecular formula C11H20ClNO B6646193 2-chloro-N-(2-cyclohexylethyl)-N-methylacetamide](/img/structure/B6646193.png)
2-chloro-N-(2-cyclohexylethyl)-N-methylacetamide
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Overview
Description
2-chloro-N-(2-cyclohexylethyl)-N-methylacetamide, also known as CX-614, is a nootropic drug that has gained significant attention in the scientific community due to its potential cognitive-enhancing effects.
Mechanism of Action
The exact mechanism of action of 2-chloro-N-(2-cyclohexylethyl)-N-methylacetamide is not fully understood. However, it is believed to enhance LTP by increasing the activity of AMPA receptors, which are involved in the transmission of excitatory signals in the brain. 2-chloro-N-(2-cyclohexylethyl)-N-methylacetamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Biochemical and Physiological Effects
2-chloro-N-(2-cyclohexylethyl)-N-methylacetamide has been shown to have a number of biochemical and physiological effects. It increases the release of glutamate, an important neurotransmitter involved in learning and memory, and enhances the activity of NMDA receptors, which are also involved in LTP. 2-chloro-N-(2-cyclohexylethyl)-N-methylacetamide has also been shown to increase the expression of immediate-early genes, such as c-fos and Arc, which are involved in the consolidation of long-term memories.
Advantages and Limitations for Lab Experiments
2-chloro-N-(2-cyclohexylethyl)-N-methylacetamide has several advantages for lab experiments. It is highly selective for AMPA receptors and has a long half-life, which allows for sustained effects on LTP. However, 2-chloro-N-(2-cyclohexylethyl)-N-methylacetamide has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on 2-chloro-N-(2-cyclohexylethyl)-N-methylacetamide. One area of interest is the development of more potent and selective AMPA receptor modulators. Another area of research is the investigation of 2-chloro-N-(2-cyclohexylethyl)-N-methylacetamide's potential therapeutic applications in neurological and psychiatric disorders. Finally, further studies are needed to elucidate the exact mechanism of action of 2-chloro-N-(2-cyclohexylethyl)-N-methylacetamide and its effects on other neurotransmitter systems.
In conclusion, 2-chloro-N-(2-cyclohexylethyl)-N-methylacetamide is a nootropic drug that has gained significant attention in the scientific community due to its potential cognitive-enhancing effects. It has been extensively studied for its effects on memory consolidation and retrieval, LTP, and potential therapeutic applications in neurological and psychiatric disorders. 2-chloro-N-(2-cyclohexylethyl)-N-methylacetamide's mechanism of action involves the enhancement of AMPA receptor activity and the expression of BDNF. While 2-chloro-N-(2-cyclohexylethyl)-N-methylacetamide has several advantages for lab experiments, it also has some limitations, including its low solubility in water and potential toxicity at high doses. There are several future directions for research on 2-chloro-N-(2-cyclohexylethyl)-N-methylacetamide, including the development of more potent and selective AMPA receptor modulators and the investigation of its potential therapeutic applications.
Synthesis Methods
2-chloro-N-(2-cyclohexylethyl)-N-methylacetamide is synthesized through a multi-step process involving the reaction of 2-chloro-N-methylacetamide with cyclohexylmagnesium bromide, followed by the addition of lithium chloride and acetic anhydride. The final product is obtained through recrystallization from ethanol.
Scientific Research Applications
2-chloro-N-(2-cyclohexylethyl)-N-methylacetamide has been extensively studied for its potential cognitive-enhancing effects. It has been shown to improve memory consolidation and retrieval in animal models and to enhance long-term potentiation (LTP), a process that underlies learning and memory, in the hippocampus. 2-chloro-N-(2-cyclohexylethyl)-N-methylacetamide has also been investigated for its potential therapeutic applications in neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression.
properties
IUPAC Name |
2-chloro-N-(2-cyclohexylethyl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO/c1-13(11(14)9-12)8-7-10-5-3-2-4-6-10/h10H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUYQPHBFRNNOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1CCCCC1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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